

# Utilizing LY2365109 to Elucidate NMDA Receptor Function: Application Notes and Protocols

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## Compound of Interest

Compound Name: LY2365109

Cat. No.: B15616539

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## Introduction

N-methyl-D-aspartate (NMDA) receptors are critical players in synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[1][2] A key mechanism for modulating NMDA receptor activity is through the regulation of the co-agonist glycine. The glycine transporter 1 (GlyT1) is the primary regulator of glycine levels in the synaptic cleft.[3] By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor function.

**LY2365109** is a potent and selective inhibitor of GlyT1, making it a valuable pharmacological tool for studying the role of glycine and NMDA receptor potentiation in various physiological and pathological processes.[4][5] These application notes provide detailed protocols for utilizing **LY2365109** to investigate NMDA receptor function through in vivo microdialysis, electrophysiology, calcium imaging, and behavioral studies.

## Mechanism of Action

**LY2365109** is a selective inhibitor of the glycine transporter 1 (GlyT1).[4][5] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic terminals and surrounding glial cells. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to be activated.[6] By blocking GlyT1, **LY2365109** increases the extracellular concentration of glycine in the synapse. This leads to greater occupancy of the glycine binding site on the NMDA receptor, thereby potentiating receptor activation in the presence of glutamate.[3] This enhanced NMDA receptor signaling can be investigated through various experimental paradigms.

## Data Presentation

### Quantitative Data for LY2365109

Parameter	Value	Species/System	Reference
IC50 (GlyT1a)	15.8 nM	Human (in vitro)	[3][5]
IC50 (GlyT2)	>30,000 nM	(in vitro)	[4]
Effect on Glycine Levels	Dose-dependent increase	Rat (in vivo)	[5]

### In Vivo Microdialysis: Extracellular Glycine Concentration in Rat Striatum

Treatment Group	Basal Glycine ( $\mu\text{M}$ )	Peak Glycine ( $\mu\text{M}$ )	Fold Increase
Vehicle Control	1.52	-	-
LY2365109 (10 mg/kg)	1.52	4.10	~2.7

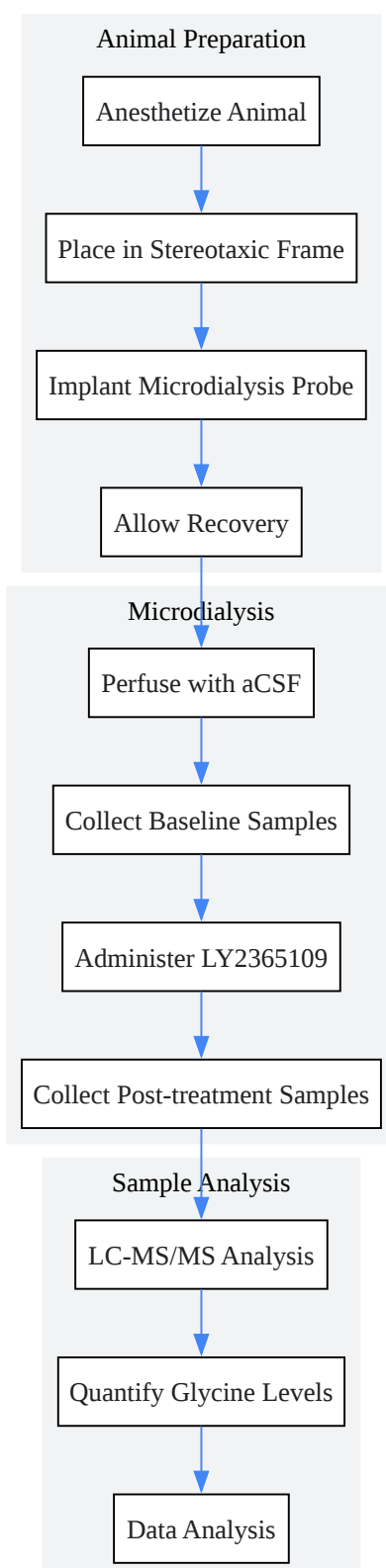
Data adapted from a representative study. Actual values may vary based on experimental conditions.

## Experimental Protocols

### In Vivo Microdialysis for Measuring Extracellular Glycine

This protocol allows for the in vivo measurement of extracellular glycine concentrations in a specific brain region of interest following the administration of **LY2365109**.

Experimental Workflow:



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Caption: Workflow for in vivo microdialysis experiment.

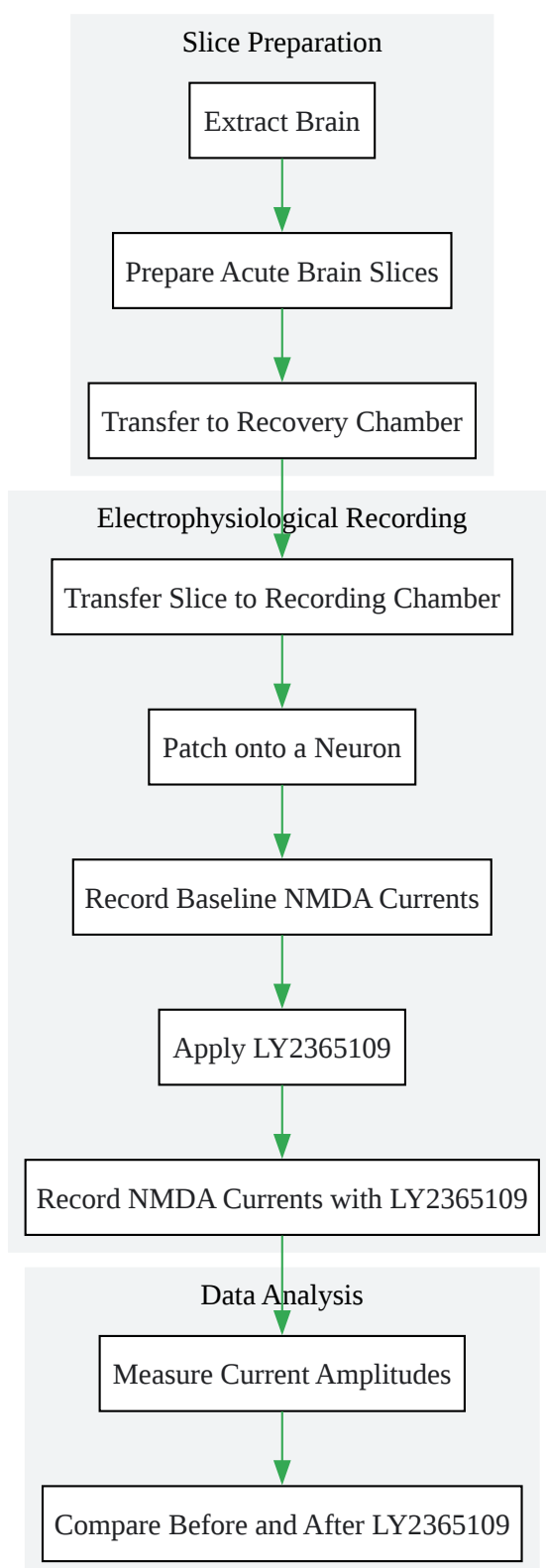
## Methodology:

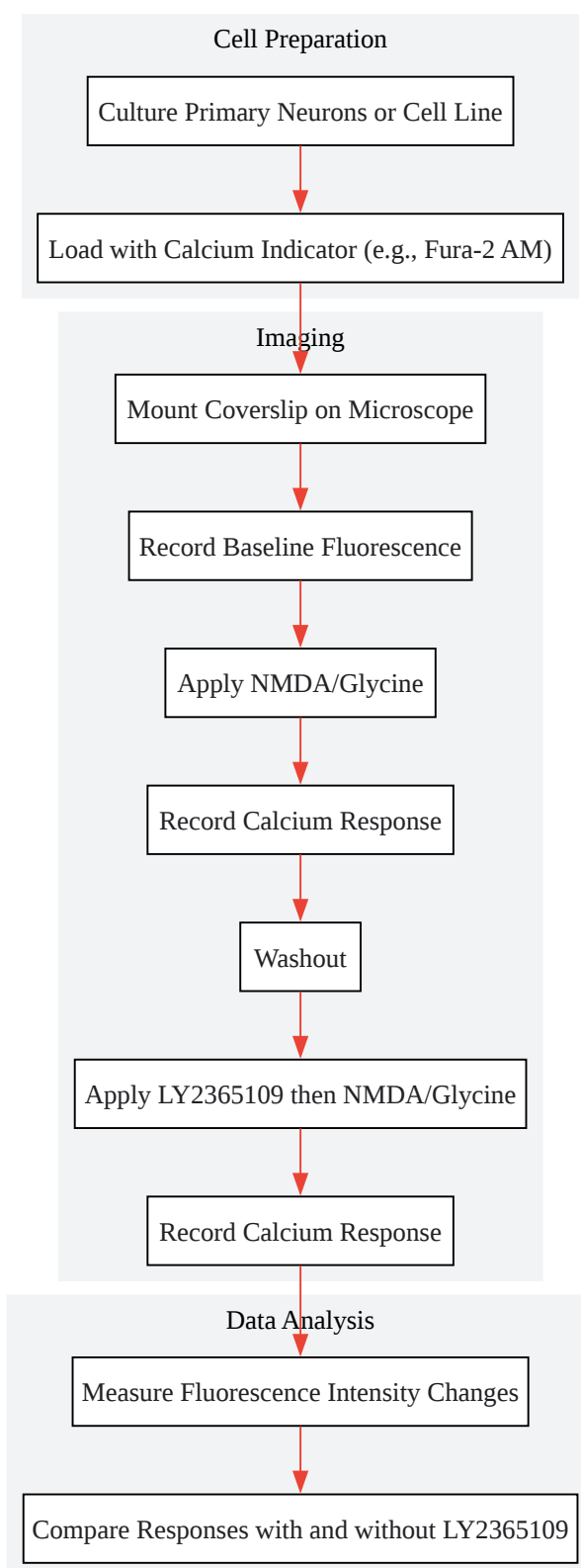
- Animal Preparation:
  - Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic.
  - Secure the animal in a stereotaxic frame.
  - Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or striatum) using stereotaxic coordinates.
  - Allow the animal to recover from surgery before starting the experiment.
- Microdialysis:
  - Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2  $\mu\text{L}/\text{min}$ ).
  - Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish basal glycine levels.
  - Administer **LY2365109** (e.g., 10 mg/kg, intraperitoneally or orally).
  - Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
- Sample Analysis (LC-MS/MS):
  - Analyze the collected dialysate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify glycine concentrations.
  - Prepare a standard curve with known concentrations of glycine to ensure accurate quantification.
  - Express the results as a percentage of the baseline glycine levels to determine the effect of **LY2365109** over time.

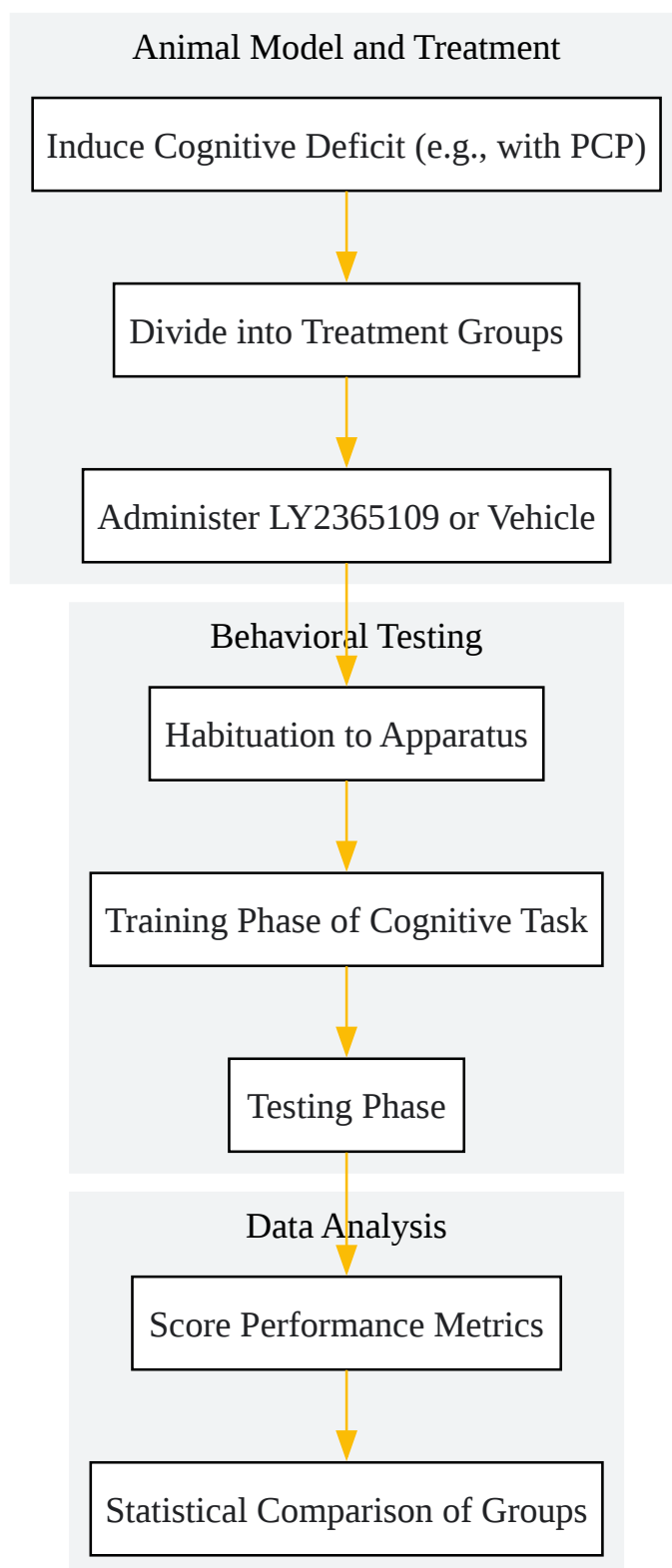
## Whole-Cell Patch-Clamp Electrophysiology

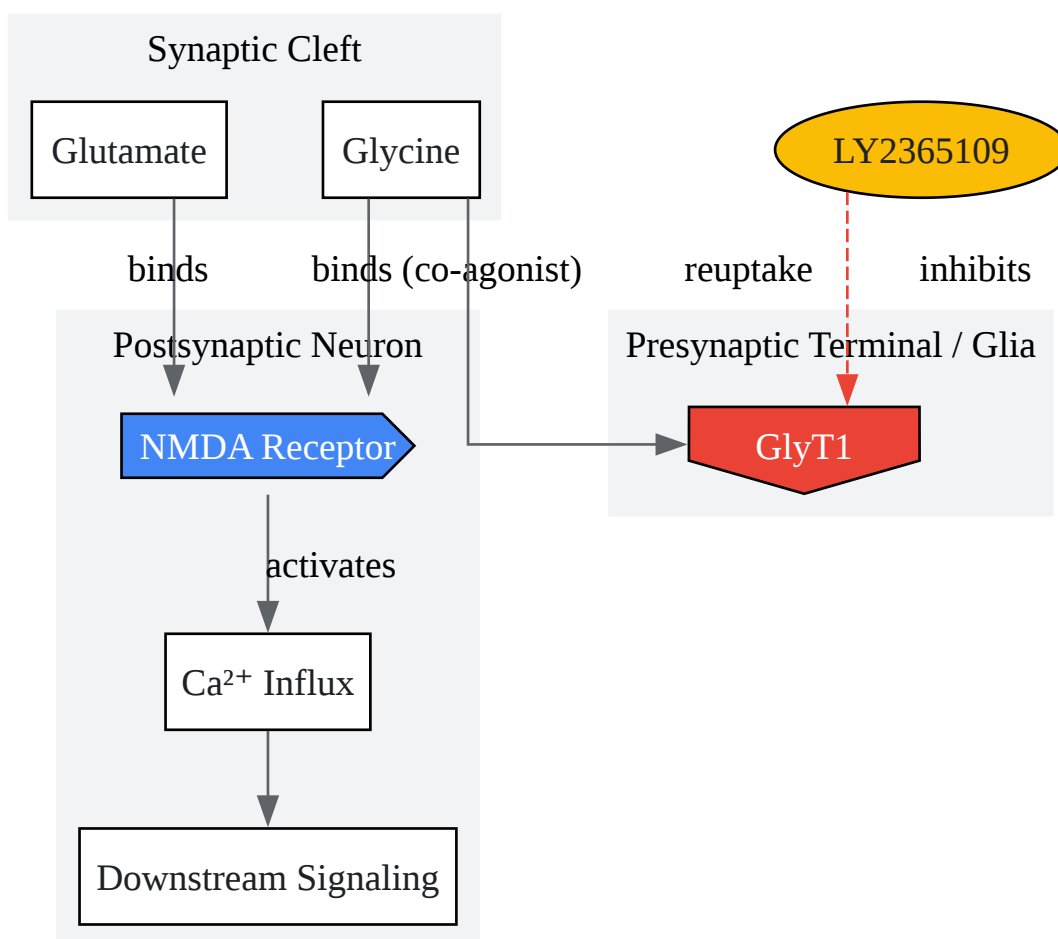
This protocol is designed to measure the potentiation of NMDA receptor-mediated currents by **LY2365109** in brain slices.

Experimental Workflow:









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